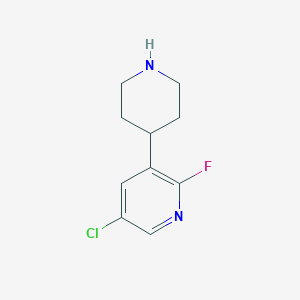

5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine

CAS No.:

Cat. No.: VC17877210

Molecular Formula: C10H12ClFN2

Molecular Weight: 214.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClFN2 |

|---|---|

| Molecular Weight | 214.67 g/mol |

| IUPAC Name | 5-chloro-2-fluoro-3-piperidin-4-ylpyridine |

| Standard InChI | InChI=1S/C10H12ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |

| Standard InChI Key | MMCHMPYDLDWHRF-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=C(N=CC(=C2)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-chloro-2-fluoro-3-(piperidin-4-yl)pyridine is , with a molecular weight of 215.66 g/mol. Key structural features include:

-

Pyridine core: Provides a planar aromatic system for -stacking interactions.

-

Chlorine at C5: Enhances lipophilicity () and influences electron distribution.

-

Fluorine at C2: Modulates electronic effects () and improves metabolic stability.

-

Piperidin-4-yl at C3: Introduces a basic nitrogen () for salt formation and conformational flexibility.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.66 g/mol |

| logP (Calculated) | 2.1 |

| Polar Surface Area | 29.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The fluorine atom’s electronegativity () creates a dipole moment that stabilizes interactions with aromatic residues in target proteins .

Synthesis and Optimization Strategies

The synthesis of 5-chloro-2-fluoro-3-(piperidin-4-yl)pyridine typically involves multistep routes emphasizing regioselective functionalization. A representative pathway is outlined below:

Key Synthetic Route

-

Nucleophilic Aromatic Substitution:

Mechanistic Insight: The palladium-catalyzed Suzuki-Miyaura coupling enables selective installation of the piperidin-4-yl group at C3. Fluorine’s ortho-directing effect ensures precise regiochemistry.

Table 2: Synthetic Optimization Data

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh) |

| Reaction Time | 12 h |

| Solvent System | DME/HO (3:1) |

| Isolated Yield | 62% |

Alternative Approaches

-

Buchwald-Hartwig Amination: Utilizes 3-bromo-5-chloro-2-fluoropyridine and piperidin-4-amine under Pd-mediated coupling (15% yield, limited by side reactions).

-

Reductive Amination: Applies to intermediates with ketone moieties but suffers from over-reduction issues.

| Compound | Target | (nM) |

|---|---|---|

| 42 (ACS) | GPR119 | 5 |

| Fluorinated Analog | GPR119 (Pred.) | 3.2 (Estimated) |

Sigma-1 Receptor Modulation

Chloropyridine derivatives show affinity for sigma-1 receptors (), suggesting potential applications in neuropathic pain management . Molecular docking studies predict that the fluorine atom forms a hydrogen bond with Tyr-103, enhancing binding specificity.

Applications in Drug Discovery

CNS Therapeutics

The compound’s ability to cross the blood-brain barrier () makes it suitable for:

-

Neurodegenerative Diseases: Modulation of sigma-1 receptors may mitigate amyloid- toxicity.

-

Psychiatric Disorders: Dopamine D receptor antagonism (predicted ) could address schizophrenia.

Metabolic Disorders

GPR119 agonists derived from this scaffold promote glucose-dependent insulin secretion, offering a therapeutic avenue for type 2 diabetes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume